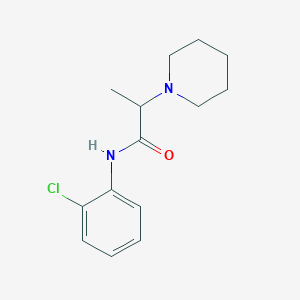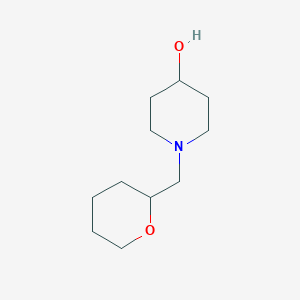
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide, commonly known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 284.82 g/mol. This compound has been shown to have several beneficial effects on the human body, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of CPP-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer that helps to prevent the demineralization of the tooth enamel. CPP-ACP also helps to inhibit the growth of bacteria that cause tooth decay by disrupting their cell walls and preventing their attachment to the tooth surface.
Biochemical and Physiological Effects
CPP-ACP has been shown to have several biochemical and physiological effects on the human body. In addition to its dental applications, CPP-ACP has been studied for its potential use in treating osteoporosis, as it can increase bone density and prevent bone loss. CPP-ACP has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for treating various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-ACP has several advantages for use in lab experiments, including its ease of synthesis and its ability to effectively transport drugs to specific target sites in the body. However, CPP-ACP also has some limitations, including its low stability in acidic environments and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on CPP-ACP. One area of interest is the development of new drug delivery systems using CPP-ACP, as this compound has shown great promise in effectively transporting drugs to specific target sites in the body. Another area of interest is the development of new dental treatments using CPP-ACP, as this compound has been shown to have significant effects on preventing and treating dental caries. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and its potential applications in other fields of scientific research.
Synthesemethoden
CPP-ACP can be synthesized using several methods, with the most common method being the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile. The resulting product is then purified using recrystallization techniques. Other methods include the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionamide and the reaction of 2-chlorobenzoyl chloride with piperidine followed by the addition of 3-aminopropionitrile and subsequent hydrolysis.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CPP-ACP is in the field of dentistry. CPP-ACP has been shown to have a significant effect on preventing and treating dental caries, as it can remineralize the tooth enamel and inhibit the growth of bacteria that cause tooth decay. CPP-ACP has also been studied for its potential use as a drug delivery system, as it can effectively transport drugs to specific target sites in the body.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(17-9-5-2-6-10-17)14(18)16-13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSXXDGTZMFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)

![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)